molecular formula C10H13NO3S B1443890 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide CAS No. 1339526-85-0

5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Cat. No. B1443890
M. Wt: 227.28 g/mol
InChI Key: BQVZVFNMAZELDM-UHFFFAOYSA-N
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Description

5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound with a molecular weight of 227.28 . It is also known as ADMS. The IUPAC name for this compound is 5-acetyl-2,4-dimethylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide consists of a benzene ring substituted with two methyl groups, a sulfonamide group, and an acetyl group . The InChI code for this compound is 1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) .

Scientific Research Applications

Alzheimer’s Disease Research

A study by Abbasi et al. (2018) involved the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which showed promising results in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests the potential of sulfonamide derivatives, including 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, in Alzheimer’s research and therapy (Abbasi et al., 2018).

Antitumor Applications

Huang, Lin, and Huang (2002) synthesized sulfonamide derivatives, including 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, as potential antitumor agents. These compounds exhibited high antitumor activity and low toxicity, suggesting their potential use in cancer treatment (Huang, Lin, & Huang, 2002).

Enzyme Inhibition for Medical Applications

In the research by Ozmen Ozgun et al. (2019), sulfonamide derivatives were studied for their potential as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are significant in various physiological processes, indicating that sulfonamide derivatives could be useful in developing new medical therapies (Ozmen Ozgun et al., 2019).

Development of Antibacterial Agents

Gadad et al. (2000) synthesized sulfonamide derivatives and evaluated their antibacterial activity. The results showed significant activity against bacteria like Escherichia coli and Staphylococcus aureus, suggesting the potential use of these compounds in developing new antibacterial drugs (Gadad et al., 2000).

properties

IUPAC Name

5-acetyl-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVZVFNMAZELDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2,4-dimethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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